molecular formula C14H22N4O2 B2928699 Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate CAS No. 2415631-45-5

Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate

Cat. No. B2928699
CAS RN: 2415631-45-5
M. Wt: 278.356
InChI Key: UWBJKXIENIGKMD-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as AZD-9291 and has been extensively studied for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) in cancer cells.

Scientific Research Applications

AZD-9291 has been extensively studied for its potential applications in the treatment of various types of cancer. It has been shown to be effective in inhibiting the activity of Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate in cancer cells, which is a key driver of cancer growth and progression. AZD-9291 has been shown to be particularly effective in the treatment of non-small cell lung cancer (NSCLC) that harbors the T790M mutation in the Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate gene. This mutation is associated with resistance to current Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate inhibitors, making AZD-9291 a promising alternative treatment option.

Mechanism of Action

AZD-9291 works by irreversibly binding to the mutant Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate protein, which prevents the protein from activating downstream signaling pathways that promote cancer cell growth and survival. This mechanism of action is different from other Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate inhibitors, which only bind reversibly to the Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate protein.
Biochemical and physiological effects:
AZD-9291 has been shown to have a selective effect on cancer cells that harbor the T790M mutation in the Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate gene. This selectivity minimizes the potential for off-target effects on healthy cells, which can reduce the side effects of treatment. In addition, AZD-9291 has been shown to have good pharmacokinetic properties, which means that it is well-absorbed and distributed in the body, and has a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

AZD-9291 has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate in cancer growth and progression. In addition, its selectivity for cancer cells with the T790M mutation makes it a useful tool for studying the molecular mechanisms of drug resistance in cancer cells. However, AZD-9291 is a relatively new compound, and its long-term effects on healthy cells and tissues are not yet fully understood. In addition, its irreversible binding to the Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate protein can make it difficult to study the effects of reversible Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate inhibitors in combination with AZD-9291.

Future Directions

There are several future directions for research on AZD-9291. One area of research is the development of combination therapies that include AZD-9291 and other Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate inhibitors. This approach may help to overcome drug resistance and improve treatment outcomes for patients with NSCLC. Another area of research is the development of new compounds that target other mutations in the Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate gene that are associated with drug resistance. Finally, there is a need for further research on the long-term effects of AZD-9291 on healthy cells and tissues, particularly in the context of combination therapies.

Synthesis Methods

The synthesis of AZD-9291 involves a multi-step process that starts with the reaction of 6-methylpyridazine with tert-butyl N-methylglycinate to form an intermediate compound. This intermediate compound is then reacted with 3-chloro-1,2-propanediol to form the desired product, AZD-9291. The synthesis of AZD-9291 has been optimized to ensure high yields and purity of the final product.

properties

IUPAC Name

tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-6-7-12(16-15-10)18-8-11(9-18)17(5)13(19)20-14(2,3)4/h6-7,11H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBJKXIENIGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate

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